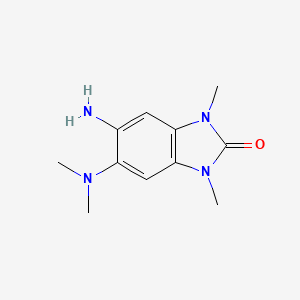

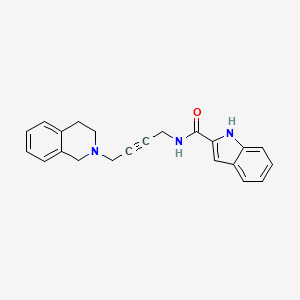

![molecular formula C12H9N3O3 B2404854 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid CAS No. 1083202-30-5](/img/structure/B2404854.png)

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid” is a chemical compound with the molecular formula C8H8CLN3O3 . It’s a hydrochloride and has a molecular weight of 229.62 . The compound is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeds through the carbocation intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using different techniques . X-ray diffraction (XRD) patterns reveal a monoclinic polycrystalline nature .Chemical Reactions Analysis

The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .The optical functions of similar compounds are calculated from the transmittance and reflectance spectra measured over the spectral range 200–2500 nm . Two indirect allowed optical energy gaps were estimated .

科学的研究の応用

Synthesis Methods

A novel method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines is described, involving a closed-ring reaction followed by a ring-opening reaction. This method allows for the convenient and economical large-scale synthesis of condensed pyrazoles (Qiao Ren, 2005).

Another approach involves the synthesis of 9-chloropyrazolo[4,3-b]quinolines from 1-methyl-4-arylaminopyrazole-3- and -5-carboxylic acids, using a copper catalyst and phosphorus oxychloride (Y. A. Manaev, V. Perevalov, M. A. Andreeva, & B. Stepanov, 1984).

Chemical Properties and Reactions

The study of pyrazolo[3,4-c]quinoline derivatives reveals unique aminoalkylation at specific sites, providing insights into their chemical behavior and potential applications (K. Nagarajan & R. Shah, 1992).

Research into the condensation of certain compounds with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has led to the creation of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones (Isabelle Tomassoli et al., 2016).

Biomedical Applications

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (L. Deady et al., 2003).

Novel ofloxacin derivatives, including quinoline carboxylic acids, have been synthesized and evaluated for antimycobacterial activities, showing promising results against Mycobacterium tuberculosis (M. Dinakaran et al., 2008).

Antimicrobial Research

- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been conducted, showcasing potential as antimicrobial agents (B. S. Holla et al., 2006).

Safety and Hazards

特性

IUPAC Name |

2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-3-2-6(12(17)18)4-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGAYHPGIREEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)

![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

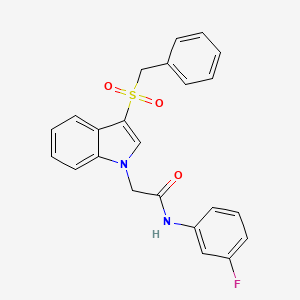

![(E)-4-(Dimethylamino)-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B2404780.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2404788.png)

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)

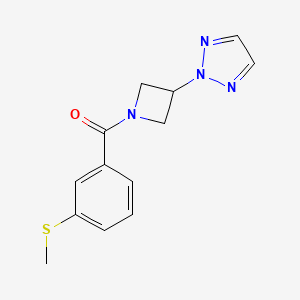

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)

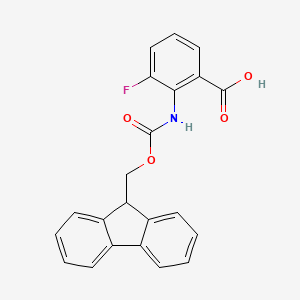

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)